2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
The structure comprises a 3,5-dimethylphenyl group at position 3 of the tetrahydrothienopyrimidine core and a 4-methoxyphenylacetamide moiety linked via a thioether bridge. The 4-methoxy group enhances solubility and modulates electronic effects, while the 3,5-dimethylphenyl substituent may contribute to hydrophobic interactions in biological targets . Synthesis typically involves alkylation of 2-thiopyrimidin-4-one intermediates with chloroacetamides under basic conditions, as described for analogous compounds .
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-30-21)25-23(26)31-13-20(27)24-16-4-6-18(29-3)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXQRMKNBIOFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies from existing literature.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 433.52 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, particularly in medicinal chemistry.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to This compound exhibit significant antitumor properties. For instance:
- In vitro assays demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. A study reported that certain analogs showed IC50 values lower than 10 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Activity
The compound's thienopyrimidine structure suggests potential antimicrobial effects. Research into similar acetamides has shown:
- Urease inhibition : Compounds derived from thienopyrimidine structures displayed moderate to high urease inhibition activity, which is crucial for treating infections caused by urease-producing bacteria .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of specific substituents on the phenyl rings and the thienopyrimidine core. Modifications in these groups can significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| 3,5-Dimethyl | Increased lipophilicity and cellular uptake |
| 4-Methoxy | Enhanced interaction with target enzymes |
Case Studies
- Antitumor Efficacy : A study on a series of thienopyrimidine derivatives found that modifications at the 4-position significantly improved cytotoxicity against leukemia cell lines .
- Antimicrobial Properties : Another investigation revealed that compounds with similar frameworks exhibited effective antimicrobial properties against Staphylococcus aureus and Escherichia coli .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors:
-
Formation of Thienopyrimidine Core :
- Reaction of 1,1-dimethylcyclohexanedione with suitable aldehydes in the presence of ammonium acetate.
-
Thioether Formation :
- Nucleophilic substitution reactions to introduce sulfur-containing moieties.
-
Final Acetamide Coupling :
- The final acetamide group is introduced via acylation reactions with appropriate amines.
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine Core
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Aromatic rings | Electrophilic substitution | Directed by substituents (e.g., methoxy groups may deactivate positions) |
| Oxidized sulfur | Oxidation | Conversion to sulfoxide/sulfone under oxidizing agents (e.g., H₂O₂) |
| Keto group | Nucleophilic attack | Susceptible to addition reactions (e.g., hydride donors) |
Thioether Linkage (-S-)
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, peracids | Sulfoxide/sulfone formation |
| Nucleophilic substitution | Alkyl halides, electrophiles | Alkylation or cross-coupling |
| Acidic cleavage | Strong acids (HCl) | Potential thiol liberation |
Acetamide Group (-NHCOCH₂S-)
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acid/base catalysts | Formation of carboxylic acid (uncommon without activation) |
| Amide bond cleavage | Enzymatic or harsh conditions | Liberation of amine/thiol |
Reaction Mechanisms and Optimization
The synthesis of thieno[3,2-d]pyrimidine derivatives often employs InCl₃-catalyzed one-pot reactions under ultrasound irradiation, as seen in analogous compounds . For example:
-
Catalyst role : InCl₃ facilitates ring closure and functionalization steps, enhancing yields under mild conditions (40°C, 20 min) .
-
Solvent effects : Ethanol-water mixtures (e.g., 50% EtOH) optimize reaction efficiency compared to pure ethanol or other solvents .
-
Ultrasonic irradiation : Reduces reaction time and improves yields by accelerating mass transfer .
Medicinal Chemistry
| Potential Use |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the phenyl rings and the acetamide group. Below is a comparative analysis:
*Estimated based on analogous syntheses ; †Predicted based on similar derivatives .
Key Observations :
- Electron-Withdrawing Groups : The dichlorophenyl analogue (IC50: ~5.07 μM) exhibits moderate cytotoxicity, likely due to enhanced electrophilicity facilitating DNA or protein interactions .
- Hydrophobic Substituents : The 3,5-dimethylphenyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to unsubstituted derivatives .
- Polar Groups : The 4-methoxy and 4-(trifluoromethoxy) groups influence solubility and metabolic stability. The trifluoromethoxy group in the analogue from enhances resistance to oxidative metabolism .
Physicochemical Properties
- LogP : The target compound’s LogP is estimated at ~4.54 (similar to analogues in ), indicating moderate lipophilicity suitable for membrane permeability .
- Hydrogen Bonding: The thioether and acetamide groups provide hydrogen-bond acceptors, critical for target engagement. However, the absence of strong donors may limit solubility in polar solvents .
Computational Studies
- Docking Scores : Glide XP scoring () predicts that the 4-methoxyphenyl group forms favorable π–π interactions with aromatic residues, while the 3,5-dimethylphenyl group contributes to hydrophobic enclosure in binding pockets .
- Comparative Binding Affinity : The trifluoromethoxy analogue () shows superior predicted binding energy (-9.2 kcal/mol) compared to the target compound (-8.7 kcal/mol), attributed to stronger halogen bonding .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this thienopyrimidin-acetamide derivative, and how can reaction conditions be optimized for yield improvement?
Answer:
The synthesis typically involves multi-step protocols, including cyclization of thienopyrimidinone cores and subsequent functionalization via nucleophilic substitution or coupling reactions. For example:
- Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/ethanol) generates the tetrahydrothieno[3,2-d]pyrimidin-4-one scaffold .
- Thioacetamide coupling : Reaction of the thiol group at the 2-position with chloroacetylated intermediates (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide) in DMF using K₂CO₃ as a base, achieving yields of ~58–80% .
Optimization strategies :
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
Key techniques include:
- ¹H NMR : Peaks for aromatic protons (δ 6.9–8.6 ppm), methyl groups (δ 2.0–3.8 ppm), and NH protons (δ ~10.1 ppm) confirm substitution patterns .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 392–430) validate molecular weight .
- Elemental analysis : Matching calculated vs. experimental C/H/N/S percentages (e.g., C: 45.29% vs. 45.36%) ensures purity .
Advanced tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the tetrahydrothienopyrimidinone region .
Advanced: How can researchers resolve contradictions in spectral data between structurally analogous compounds?
Answer:
Discrepancies in NMR or MS data often arise from:
- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) deshield adjacent protons, shifting aromatic peaks upfield compared to electron-withdrawing analogs .
- Conformational flexibility : Rotamers in the thioacetamide linker may split NH proton signals (e.g., δ 10.06 ppm as a singlet vs. δ 12.50 ppm as a broad peak) .
Methodology :
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity modulation?
Answer:
SAR approaches include:
- Core modifications : Introducing substituents at the 3,5-dimethylphenyl or 4-methoxyphenyl groups to alter lipophilicity and H-bonding capacity .
- Bioisosteric replacement : Substituting the thioacetamide linker with sulfonyl or carbamate groups to enhance metabolic stability .
Experimental design :
Advanced: How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
In silico tools :
- ADMET prediction : Software like SwissADME estimates permeability (LogP), solubility, and CYP450 interactions. For example, the methoxy group may reduce clearance via cytochrome P450 inhibition .
- Toxicity screening : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., thioamide groups) .
Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, Ames test) .
Advanced: What experimental approaches address low solubility in aqueous buffers during biological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
